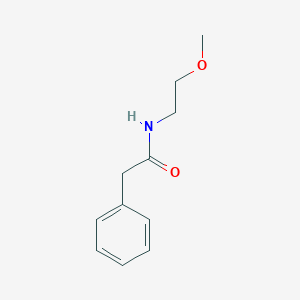

N-(2-methoxyethyl)-2-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-8-7-12-11(13)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIMHZBLTGWUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Elucidation in N 2 Methoxyethyl 2 Phenylacetamide Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental tools for characterizing chemical compounds. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle. However, for N-(2-methoxyethyl)-2-phenylacetamide, specific experimental data from these techniques are not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.

¹H NMR (Proton NMR) would be used to identify the number of different types of hydrogen atoms in the molecule, their chemical environments, and their proximity to one another. For this compound, one would expect to see distinct signals for the protons on the phenyl ring, the methylene (B1212753) group adjacent to the carbonyl, the two methylene groups of the methoxyethyl chain, and the methyl group of the methoxy (B1213986) moiety. The integration of these signals would correspond to the number of protons of each type, and their splitting patterns would provide information about adjacent protons.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. This would allow for the identification of the carbonyl carbon, the carbons of the phenyl ring, the methylene carbons, and the methoxy carbon.

Without experimental data, a table of chemical shifts and coupling constants for this compound cannot be compiled.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, key expected absorption bands would include:

N-H stretch: Typically observed in the region of 3300-3500 cm⁻¹, indicating the presence of the amide group.

C=O stretch (Amide I band): A strong absorption usually found between 1630 and 1680 cm⁻¹.

N-H bend (Amide II band): Occurring in the range of 1550-1640 cm⁻¹.

C-O-C stretch: Indicative of the ether linkage, typically seen in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C stretches: Signals corresponding to the phenyl group.

A table of specific IR absorption frequencies for this compound cannot be generated without experimental spectra.

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.

Mass Spectrometry (MS) would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern would offer clues about the compound's structure, with common cleavages occurring at the amide bond and along the ethyl chain.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to determine the precise elemental formula of the molecule, confirming that the observed mass corresponds to the chemical formula C₁₁H₁₅NO₂.

No published mass spectrometry data for this compound could be located.

X-ray Crystallography for this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Co-crystal Structures with Biological Targets (e.g., Enzymes)

If this compound were found to be biologically active, researchers might attempt to co-crystallize it with its biological target, such as an enzyme. This would provide invaluable insight into the molecular basis of its activity by revealing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site. There are no published reports of such studies for this compound.

Conformational Analysis from Crystal Structures

A crystal structure of this compound would reveal its preferred conformation in the solid state. This includes the rotational angles around the various single bonds, such as the orientation of the phenyl group relative to the acetamide (B32628) backbone and the conformation of the methoxyethyl side chain. This information is crucial for understanding the molecule's shape and how it might interact with other molecules. Unfortunately, no crystal structure for this compound has been reported in the crystallographic databases.

Computational and Theoretical Investigations of N 2 Methoxyethyl 2 Phenylacetamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

The development of predictive QSAR models for phenylacetamide derivatives would involve compiling a dataset of these compounds with their measured biological activities against a specific target. For instance, in studies of phenylacetamide derivatives as potential antidepressant agents, a key step is the development of a 3D-QSAR model to predict the activity of new molecules. researchgate.net For a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, a 3D-QSAR model was developed to screen for potential MAO-A inhibitors. researchgate.net This process typically involves:

Data Set Selection: A series of phenylacetamide analogues with a range of biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to create a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

While no specific QSAR models for N-(2-methoxyethyl)-2-phenylacetamide were found, research on other acetamide (B32628) derivatives illustrates the process. For example, QSAR models have been developed for a series of 15-LOX inhibitors, which include various heterocyclic and homo-cyclic compounds, demonstrating the broad applicability of this method.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling is a crucial step in understanding the structure-activity relationship and in designing new, more potent ligands.

For the phenylacetamide class of compounds, a pharmacophore model would typically identify key features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups

A study on phenylhexanamide mitofusin agonists, which share a similar structural scaffold, used a pharmacophore model to guide the rational redesign of these molecules. The model identified a substituted cyclohexyl group and an aromatic moiety connected by a linker as key components for activity. In the context of this compound, the phenyl ring would likely serve as a hydrophobic feature or engage in π-π stacking, while the amide and methoxy (B1213986) groups could act as hydrogen bond acceptors. The development of a pharmacophore model for a series of phenylacetamide derivatives as antidepressant agents allowed for the screening of large chemical databases to identify new potential inhibitors. researchgate.net

In Silico Prediction of Molecular Interactions and Biological Targets

In silico methods are computational techniques used to predict how a small molecule like this compound might interact with biological macromolecules, such as proteins, and to predict its potential biological targets.

Molecular docking is a primary tool used for this purpose. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves:

Target Selection: A three-dimensional structure of a potential protein target is obtained from databases like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of the ligand, in this case, this compound, is generated and optimized.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the protein.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions.

While no specific molecular docking studies for this compound have been published, research on other phenylacetamides demonstrates the utility of this approach. For instance, docking studies on 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives showed that active inhibitors interacted with the MAO-A receptor active site through H-bonding and π–π stacking with the aromatic ring, which validated the pharmacophore model generated for these compounds. researchgate.net

The prediction of biological targets can also be performed using reverse docking or by screening the compound against a library of known protein structures. These in silico predictions are invaluable for hypothesis generation and for prioritizing compounds for further experimental testing.

Future Research Directions and Academic Applications

Exploration of Novel Biological Targets for N-(2-methoxyethyl)-2-phenylacetamide Derivatives

The phenylacetamide scaffold is a well-established pharmacophore present in a variety of biologically active compounds, exhibiting anticonvulsant, antidepressant, and antiproliferative activities. mdpi.comsemanticscholar.org The future exploration of this compound and its derivatives could focus on identifying and validating novel biological targets. Given the structural similarities to known active molecules, initial investigations could center on targets within the central nervous system and in oncology.

A systematic approach to target identification could involve high-throughput screening against a broad panel of receptors, enzymes, and ion channels. For instance, based on the known antidepressant effects of some phenylacetamides, future studies could investigate the interaction of this compound derivatives with monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters. nih.gov Furthermore, given the anticancer potential of related structures, exploring the inhibitory activity against various protein kinases, which are often dysregulated in cancer, would be a logical step. nih.gov

Table 1: Potential Biological Target Classes for this compound Derivatives

| Target Class | Rationale | Potential Therapeutic Area |

| Ion Channels | Phenylacetamides are known to modulate ion channel activity. | Neurology (e.g., epilepsy, neuropathic pain) |

| G-Protein Coupled Receptors (GPCRs) | A large and diverse family of receptors involved in numerous physiological processes. | Various, including CNS disorders and metabolic diseases |

| Kinases | Many kinase inhibitors feature an amide scaffold. | Oncology, Inflammation |

| Nuclear Receptors | Modulation of these receptors can influence gene expression related to metabolism and inflammation. | Metabolic disorders, Inflammatory diseases |

Development of Advanced Synthetic Methodologies

The synthesis of this compound itself can be achieved through standard amidation reactions, for example, by reacting phenylacetyl chloride with 2-methoxyethylamine (B85606). However, future research could focus on developing more advanced, efficient, and stereoselective synthetic methodologies for producing a diverse library of its derivatives. This would be crucial for establishing robust structure-activity relationships (SAR).

Future synthetic strategies could include:

Combinatorial Chemistry: The use of parallel synthesis techniques to rapidly generate a large number of analogs with variations in both the phenyl ring and the methoxyethyl side chain.

Asymmetric Synthesis: The development of chiral catalysts or auxiliaries to produce enantiomerically pure forms of derivatives, which is critical as different enantiomers of a chiral drug often exhibit distinct pharmacological activities.

Flow Chemistry: The application of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control for the synthesis of these compounds.

Late-Stage Functionalization: The development of methods to modify the core structure of this compound in the final steps of a synthetic sequence, allowing for rapid diversification.

Integration of Multi-Omics Data in Understanding Biological Actions

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, future research should move beyond single-target-based assays and embrace a systems biology approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and holistic view of the cellular response to compound treatment.

For example, treating a relevant cell line (e.g., a neuronal cell line or a cancer cell line) with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) could reveal the pathways and networks modulated by the compound. This approach can help in identifying novel mechanisms of action and potential off-target effects. The integration of these large datasets requires sophisticated bioinformatics tools and can significantly accelerate the process of hypothesis generation for the compound's biological role. This approach has proven effective in improving the accuracy of molecular classification in complex diseases. bloomtechz.com

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. In the context of this compound, these computational tools can be applied in several ways:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives based on their chemical structures. This can help prioritize the synthesis of compounds with the highest probability of being active.

De Novo Design: Using generative models to design novel molecules based on the this compound scaffold with optimized properties, such as enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Target Prediction: Employing machine learning algorithms to predict potential biological targets for the compound based on its structural features and by comparing it to databases of known ligand-target interactions.

By leveraging AI and ML, researchers can navigate the vast chemical space of possible derivatives more efficiently and rationally design next-generation compounds with improved therapeutic potential.

Potential as Chemical Probes for Biological Systems

Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed as chemical probes to study biological systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in cellular and physiological processes.

To be an effective chemical probe, a compound should ideally possess high potency, selectivity, and a well-characterized mechanism of action. Future research could focus on optimizing the properties of this compound derivatives to meet these criteria. Furthermore, the incorporation of reporter tags, such as fluorescent dyes or biotin, into the molecular structure could enable the visualization of the target protein within cells or the isolation of the protein for further characterization. The development of such probes would provide valuable tools for the broader life sciences community to dissect complex biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-2-phenylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis can be adapted from analogous phenylacetamide derivatives. A plausible route involves coupling 2-phenylacetic acid with 2-methoxyethylamine using a coupling agent (e.g., EDCI/HOBt) in dichloromethane under reflux (60–70°C, 12–24 hours). Post-reaction, purification via column chromatography (hexane:ethyl acetate gradient) ensures high purity . For optimization, varying solvents (DMF for higher solubility) or catalysts (e.g., triethylamine to neutralize HCl byproducts) may improve yields. Monitor reaction progress using TLC (hexane:EtOAc 7:3) .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify the methoxyethyl group (δ ~3.3–3.5 ppm for -OCH2CH2O-) and phenylacetamide backbone (δ ~7.3–7.5 ppm for aromatic protons).

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks ([M+H]⁺ expected at m/z ~250–260).

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (C-O-C stretch) .

Q. What preliminary biological activities have been reported for structurally similar phenylacetamide derivatives?

- Methodological Answer : Analogous compounds (e.g., N-(1-methoxy-2-phenylethyl)acetamide) show anticancer and anti-inflammatory properties in vitro. For initial screening:

- Cytotoxicity Assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

- Enzyme Inhibition : Test COX-2 or LOX inhibition via fluorometric assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

- Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 (PDB ID: 5KIR). Prioritize binding poses with ΔG < -7 kcal/mol and validate via MD simulations .

Q. What strategies resolve contradictions in reported bioactivity data for phenylacetamide derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Address by:

- Standardized Protocols : Replicate assays under controlled conditions (e.g., serum-free media, fixed incubation times).

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity. Cross-reference with NMR for structural confirmation .

Q. How can the solubility and stability of this compound be enhanced for in vivo studies?

- Methodological Answer :

- Co-Solvents : Use PEG-400 or cyclodextrins to improve aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the methoxyethyl chain, which cleave in physiological conditions .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH, 1 month) with LC-MS monitoring .

Q. What synthetic modifications to the methoxyethyl or phenyl groups could enhance target selectivity?

- Methodological Answer :

- Methoxyethyl Modifications : Replace with ethoxyethyl or introduce halogen substituents (e.g., -OCH2CF3) to alter lipophilicity.

- Phenyl Substitutions : Add electron-withdrawing groups (-NO2, -Cl) at the para position to modulate electronic effects. Evaluate via SAR studies using in silico tools (e.g., Schrödinger’s QikProp) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.